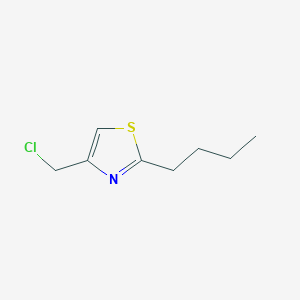

2-Butyl-4-(chloromethyl)-1,3-thiazole

Overview

Description

Synthesis Analysis

The synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) has been described in several papers. One method involves starting from valeronitrile and methanol in the presence of acetyl chloride . Another method involves the condensation reaction of pentamidine hydrochloride with glyoxal . A green and efficient synthetic route to Losartan has also been reported, where BCFI was synthesized from valeronitrile and acetyl chloride by three steps with an overall yield of 69% .Molecular Structure Analysis

The molecular structure of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) is represented by the linear formula C8H11ClN2O . The molecular weight of this compound is 186.64 .Chemical Reactions Analysis

In the synthesis of Losartan, 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) plays a crucial role. It is synthesized from valeronitrile and acetyl chloride by three steps . In another method, BCFI is obtained by performing a condensation reaction of pentamidine hydrochloride with glyoxal .Scientific Research Applications

Materials Science and Luminescence

A study utilized a thiazolo[5,4-d]thiazole (TzTz) moiety as a core for a proton acceptor, leading to compounds that undergo reversible excited-state intramolecular proton transfer (ESIPT). These compounds were applied in fabricating white organic light-emitting diodes (WOLEDs) with tunable emission from blue to yellow, indicating potential in lighting and display technologies (Zhang et al., 2016).

Corrosion Inhibition

Research on 2,5-disubstituted 1,3,4-thiadiazoles showed these compounds as effective corrosion inhibitors for mild steel in HCl solutions, with a focus on their interaction mechanisms and theoretical optimization using quantum chemical parameters (Bentiss et al., 2007). Another study on the inhibition performance of thiazole and thiadiazole derivatives against iron corrosion provided insights into their protective mechanisms, supported by density functional theory (DFT) calculations and molecular dynamics simulations (Kaya et al., 2016).

Synthetic Chemistry

A novel synthesis approach for 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines through ring transformation of 2-(thiocyanomethyl)aziridines highlighted the versatility of thiazole compounds in generating bioactive structures (D’hooghe et al., 2005).

Anticancer Research

A study focused on synthesizing novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, evaluating them as potential anticancer agents. Some compounds showed significant in vitro anticancer activity, highlighting the thiazole core's potential in pharmacological applications (Gomha et al., 2017).

Photophysical Studies

Investigations into 2-(2'-hydroxyphenyl)benzothiazole-based ESIPT compounds revealed aggregation-induced emission enhancement (AIEE) properties. These findings underscore the potential of thiazole derivatives in photophysical applications and as probes in fluorescence imaging (Qian et al., 2007).

Mechanism of Action

Target of action

The first step in understanding the mechanism of action of a compound is to identify its primary targets. These could be proteins, enzymes, or other molecules in the body. The compound’s interaction with these targets can be studied using various biochemical and biophysical techniques .

Mode of action

Once the targets have been identified, the next step is to understand how the compound interacts with these targets. This could involve binding studies to determine the affinity of the compound for its targets, and structural studies to understand how the compound binds to its targets .

Biochemical pathways

The compound’s effects on biochemical pathways can be studied using techniques such as metabolomics and proteomics. These studies can help identify the downstream effects of the compound’s action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can be studied using various in vitro and in vivo models. These studies can help understand how the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of the compound can be studied using various cell-based assays. These studies can help understand the physiological effects of the compound .

Action environment

The influence of environmental factors on the compound’s action can be studied using various experimental models. These studies can help understand how factors such as pH, temperature, and the presence of other molecules can influence the compound’s efficacy and stability .

Future Directions

Properties

IUPAC Name |

2-butyl-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDYVSFANGSMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)

![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)